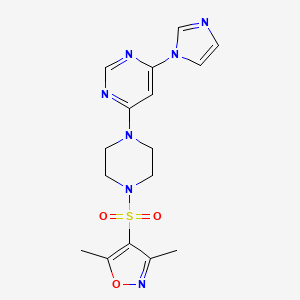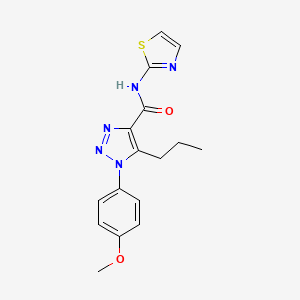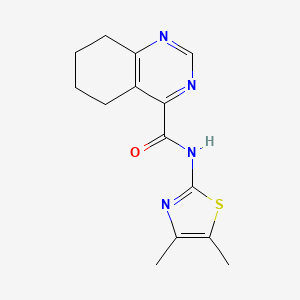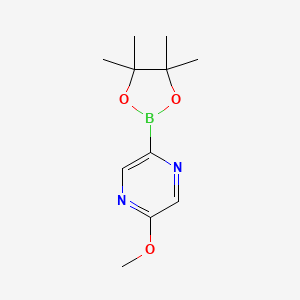![molecular formula C10H9ClO5S B2370568 (2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid CAS No. 610258-89-4](/img/structure/B2370568.png)
(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid” is a unique chemical compound with the empirical formula C10H9ClO5S and a molecular weight of 276.69 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is COc1ccc (\C=C\C (O)=O)cc1S (Cl) (=O)=O . This notation provides a way to represent the structure of the chemical using ASCII strings.Applications De Recherche Scientifique
Synthesis and Reaction Mechanisms
- The synthesis of related compounds, such as 3-(4-methoxyphenylazo)acrylic acid, involves starting materials like 4-methoxylphenylhydrazine hydrochloride, leading to various derivatives through novel reactions. The mechanism of these reactions is influenced by the substituents on the benzene ring, demonstrating the chemical versatility of these compounds (Liu et al., 2009).
Corrosion Inhibition
- Acrylamide derivatives related to (2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid have been studied for their role in corrosion inhibition. These compounds are effective in protecting metals like copper in acidic environments. The use of electrochemical methods to study these derivatives demonstrates their potential in industrial applications (Abu-Rayyan et al., 2022).
Medical Applications
- Modified acrylic acid derivatives have been explored for their antibacterial and antifungal activities. These activities make them suitable for various medical applications, including possibly in hydrogels and other polymeric materials (Aly & El-Mohdy, 2015).
Material Science and MOFs
- Derivatives of (2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid have been used in the rational design of metal-organic frameworks (MOFs). These MOFs, constructed from modified aromatic amino acids, show potential in applications like nonlinear optics due to their unique properties (Xie et al., 2007).
Synthesis of New Compounds
- Research has been conducted on synthesizing various derivatives of Danshensu, including compounds like 3-(3,4-dimethoxyphenyl)-2-hydroxyacrylic acid, which shows the scope of chemical synthesis and potential pharmaceutical applications (Fang-gan, 2015).
Electron Donor Properties
- Studies have identified certain acrylic acid derivatives as efficient electron donors, with significant antiradical and antioxidant properties. This characteristic makes them valuable in the design of bioactive substances for potential chemoprotective activities (Vacek et al., 2020).
Optoelectronic Properties
- Theoretical studies of related compounds like 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid reveal significant insights into their structural, optoelectronic, and thermodynamic properties. These findings highlight their potential in applications like dyes for DSSCs and nonlinear optical materials (Fonkem et al., 2019).
Adhesive Properties
- The addition of components like 4-MET in acrylic resins has shown to improve bond strength to materials like enamel, indicating potential dental applications (Hotta et al., 1992).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(3-chlorosulfonyl-4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5S/c1-16-8-4-2-7(3-5-10(12)13)6-9(8)17(11,14)15/h2-6H,1H3,(H,12,13)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKNRKFUULYNRF-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-(4-(2-chlorophenyl)piperazin-1-yl)-4-cyclopropyl-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2370489.png)
![N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2370490.png)



![4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2370495.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2370498.png)
![2-(4-benzylpiperidin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370499.png)
![3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2370500.png)
![Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate](/img/structure/B2370502.png)

![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)
![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)
